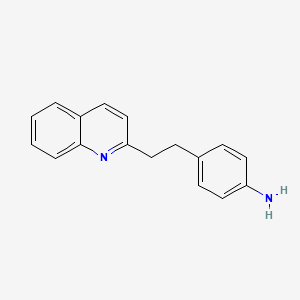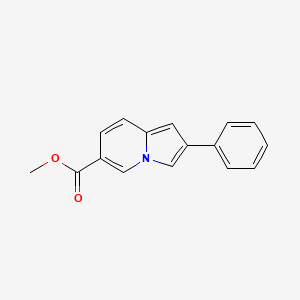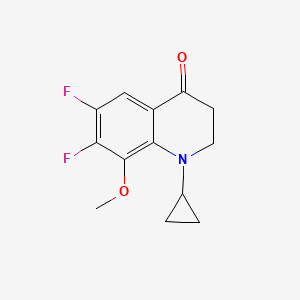
4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile is a quinoline derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them valuable in drug discovery and development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile typically involves multiple steps, including cyclization, nitration, and chlorination. One common method starts with 4-methoxyaniline, which undergoes cyclization to form the quinoline ring, followed by nitration and chlorination to introduce the nitro and chloro groups, respectively . The reaction conditions are generally mild, and the process is suitable for large-scale production due to its simplicity and cost-effectiveness .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and advanced reaction techniques, such as microwave-assisted synthesis and solvent-free conditions, can enhance the overall process .
化学反应分析
Types of Reactions
4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-2-methyl-6-aminoquinoline-3-carbonitrile, while substitution of the chloro group can produce a wide range of quinoline derivatives with different functional groups .
科学研究应用
4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile has numerous scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various quinoline-based compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s nitro and chloro groups play a crucial role in its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives such as 2-chloroquinoline-3-carbaldehyde and 4-chloro-6-methoxy-2-methyl-3-nitroquinoline .
Uniqueness
4-Chloro-2-methyl-6-nitroquinoline-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
915369-76-5 |
|---|---|
分子式 |
C11H6ClN3O2 |
分子量 |
247.64 g/mol |
IUPAC 名称 |
4-chloro-2-methyl-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O2/c1-6-9(5-13)11(12)8-4-7(15(16)17)2-3-10(8)14-6/h2-4H,1H3 |
InChI 键 |
YAVONDGTWXISHQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)[N+](=O)[O-])Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11863935.png)




![3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B11863971.png)

![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-1-methyl-](/img/structure/B11863985.png)
![6,9-Difluorobenzo[g]quinoline-5,10-dione](/img/structure/B11863987.png)
![3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol](/img/structure/B11863993.png)



![4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864012.png)
